molecular formula C30H36N6O2 B11105187 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11105187
M. Wt: 512.6 g/mol
InChI Key: UYOQTIJFZLOQMN-UHFFFAOYSA-N
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Description

5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through a series of reactions. Key steps may include:

    Formation of the Pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Substitution Reactions: Introduction of methyl and phenyl groups through substitution reactions, which may involve reagents such as alkyl halides and aryl halides.

    Condensation Reactions: Formation of the final compound through condensation reactions, where intermediate products are combined to form the desired structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden
  • 4-Methylphenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H36N6O2

Molecular Weight

512.6 g/mol

IUPAC Name

5-methyl-4-[6-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]hexyliminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C30H36N6O2/c1-21-9-13-25(14-10-21)35-29(37)27(23(3)33-35)19-31-17-7-5-6-8-18-32-20-28-24(4)34-36(30(28)38)26-15-11-22(2)12-16-26/h9-16,19-20,33-34H,5-8,17-18H2,1-4H3

InChI Key

UYOQTIJFZLOQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NCCCCCCN=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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